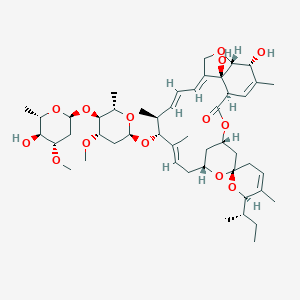

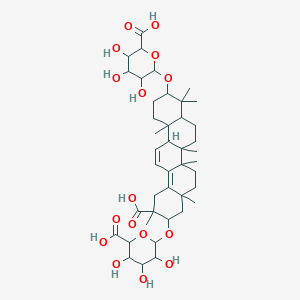

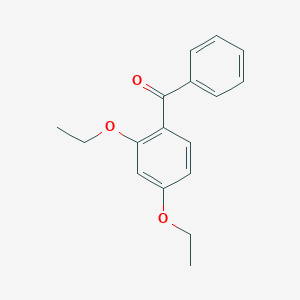

(13R)-5-O-Demethylavermectin A(sub 1a) hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(13R)-5-O-Demethylavermectin A(sub 1a) hydrate is a chemical compound that belongs to the class of macrocyclic lactones. It is a derivative of avermectin, which is a natural product produced by the soil bacterium Streptomyces avermitilis. The compound is widely used in scientific research due to its potent biological activity and unique mechanism of action.

Wirkmechanismus

The mechanism of action of (13R)-5-O-Demethylavermectin A(sub 1a) hydrate involves the binding of the compound to the glutamate-gated chloride channels in the target organism's nervous system. This binding leads to the opening of the chloride channels, resulting in hyperpolarization of the cell membrane and paralysis of the organism.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of (13R)-5-O-Demethylavermectin A(sub 1a) hydrate are mainly due to its interaction with the glutamate-gated chloride channels in the target organism's nervous system. The compound has been shown to cause hyperpolarization of the cell membrane, leading to paralysis of the organism. Moreover, (13R)-5-O-Demethylavermectin A(sub 1a) hydrate has been shown to exhibit immunomodulatory and anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory and autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (13R)-5-O-Demethylavermectin A(sub 1a) hydrate in lab experiments include its potent biological activity, unique mechanism of action, and relatively low toxicity. Moreover, the compound is readily available and can be easily synthesized in the laboratory. However, the limitations of using (13R)-5-O-Demethylavermectin A(sub 1a) hydrate in lab experiments include its limited solubility in aqueous solutions and its potential side effects on non-target organisms.

Zukünftige Richtungen

There are several future directions for the research on (13R)-5-O-Demethylavermectin A(sub 1a) hydrate. These include:

1. Further studies on the compound's potential anticancer activity and its mechanism of action.

2. Development of new formulations and delivery systems to improve the compound's solubility and bioavailability.

3. Investigation of the compound's potential therapeutic applications in various inflammatory and autoimmune diseases.

4. Studies on the compound's potential side effects on non-target organisms and its environmental impact.

5. Development of new derivatives and analogs of (13R)-5-O-Demethylavermectin A(sub 1a) hydrate with improved biological activity and selectivity.

Conclusion:

In conclusion, (13R)-5-O-Demethylavermectin A(sub 1a) hydrate is a valuable tool in scientific research due to its potent biological activity and unique mechanism of action. The compound has potential therapeutic applications in parasitology, entomology, oncology, and immunology. Moreover, there are several future directions for the research on the compound, including the development of new formulations, investigation of its potential therapeutic applications, and development of new derivatives and analogs.

Synthesemethoden

The synthesis of (13R)-5-O-Demethylavermectin A(sub 1a) hydrate involves several steps, including fermentation, extraction, purification, and chemical modification. The process starts with the cultivation of Streptomyces avermitilis in a suitable medium, followed by the extraction of the crude extract using organic solvents. The extract is then purified using various chromatographic techniques to obtain the pure compound. Finally, the compound is chemically modified to obtain the desired form, (13R)-5-O-Demethylavermectin A(sub 1a) hydrate.

Wissenschaftliche Forschungsanwendungen

(13R)-5-O-Demethylavermectin A(sub 1a) hydrate has been extensively studied for its biological activity and potential therapeutic applications. The compound has been shown to exhibit potent antiparasitic, antifungal, and insecticidal activity, making it a valuable tool in the field of parasitology and entomology. Moreover, recent studies have shown that (13R)-5-O-Demethylavermectin A(sub 1a) hydrate has potential anticancer activity, making it an attractive candidate for cancer research.

Eigenschaften

CAS-Nummer |

135681-09-3 |

|---|---|

Produktname |

(13R)-5-O-Demethylavermectin A(sub 1a) hydrate |

Molekularformel |

C48H72O14 |

Molekulargewicht |

873.1 g/mol |

IUPAC-Name |

(1'R,2R,4'S,6R,8'R,10'E,12'R,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,5-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17,19,25-26,30-31,33-45,49-50,52H,11,16,18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42+,43+,44-,45+,47+,48+/m0/s1 |

InChI-Schlüssel |

JYKKIIBDKWKXOX-VQNPJSKLSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H]1C(=CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |

SMILES |

CCC(C)C1C(=CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Kanonische SMILES |

CCC(C)C1C(=CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Synonyme |

(13R)-5-O-Demethylavermectin A(sub 1a) hydrate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)

![N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide](/img/structure/B164092.png)